2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]acetamide is a structurally complex molecule featuring:
- A thieno[3,4-c]pyrazol heterocyclic core with sulfone groups (5,5-dioxo).
- A 3-methylphenyl substituent at position 2 of the pyrazole ring.
- A 2-methoxyphenoxy group linked via an acetamide bridge.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14-6-5-7-15(10-14)24-21(16-12-30(26,27)13-17(16)23-24)22-20(25)11-29-19-9-4-3-8-18(19)28-2/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSBTSKAOJMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:
Stepwise Synthesis: This involves the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation. Each intermediate is purified before proceeding to the next step.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, using solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon may be used to facilitate certain reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target compound’s thieno[3,4-c]pyrazol core distinguishes it from benzothiazole or pyrazolo-benzothiazine analogs. Its sulfone groups may enhance solubility compared to non-sulfonated analogs .
- The 2-methoxyphenoxy substituent is structurally similar to 3-methoxyphenyl groups in benzothiazole derivatives , but the ether linkage may confer distinct electronic effects.
- Unlike thiazolidinedione-based acetamides (e.g., compound 3c ), the target lacks a dioxothiazolidin-ylidene moiety, which is critical for hypoglycemic activity in related compounds.
Table 2: Activity and Spectral Data Comparison
Key Insights :
- The target’s sulfone groups may improve metabolic stability compared to non-sulfonated analogs .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxyphenoxy group
- A thieno[3,4-c]pyrazole ring system
- An acetamide functional group
These structural components contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induction of apoptosis |
| Compound B | HeLa | 10 | Inhibition of cell cycle progression |
| Target Compound | A549 | 12 | Activation of caspase pathways |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests a potential use in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests neuroprotective effects of related compounds in models of neurodegeneration. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study examining the neuroprotective effects of thieno[3,4-c]pyrazole derivatives:
- Model Used : Transgenic mice expressing amyloid precursor protein (APP)
- Findings : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.
The biological activities of This compound are likely mediated through several mechanisms:
- Receptor Modulation : Interaction with specific receptors involved in apoptosis and inflammation.
- Enzyme Inhibition : Inhibition of key enzymes such as COX-2 contributes to its anti-inflammatory effects.
- Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt may play a role in its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
